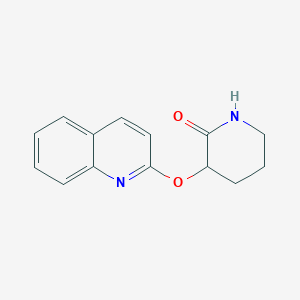
3-(Quinolin-2-yloxy)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Quinolin-2-yloxy)piperidin-2-one” is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of quinolin-2-ones, which includes “this compound”, has been a subject of interest in recent years . One method involves the direct carbonylation of o-alkenylanilines . This process uses a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source . A variety of quinolin-2-one derivatives can be synthesized under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many heterocyclic compounds, making it an important synthetic fragment for designing drugs .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives, including “this compound”, involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Ultrasound- and Microwave-assisted Synthesis
A study by Ashok et al. (2014) details the efficient preparation of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their analogs via Claisen-Schmidt condensation. These compounds were evaluated for in vitro antibacterial activity against several bacterial and fungal strains, showing good antimicrobial properties against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis. This indicates potential applications in developing new antimicrobials (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
Antitubercular Activity
Wardell et al. (2011) synthesized mefloquine derivatives, revealing significant anti-tubercular activities as shown by the minimum inhibitory concentrations in vitro assays against M. tuberculosis. The study emphasizes the potential of such compounds in treating tuberculosis (Wardell, Souza, Wardell, & Lourenço, 2011).
Anticancer Properties
Tseng et al. (2010) evaluated certain indeno[1,2-c]quinoline derivatives for their antiproliferative, DNA binding affinity, and topoisomerases inhibitory activities. Among them, a specific derivative exhibited higher cytotoxicity than camptothecin against certain cancer cell lines, suggesting a promising avenue for cancer therapy development (Tseng, Tzeng, Yang, Lu, Chen, Li, Chuang, Yang, & Chen, 2010).
Antimalarial Activity
Mudududdla et al. (2018) synthesized a series of indolo[3,2‐b]quinoline‐C11‐carboxamides, identifying a compound with promising in vitro antiplasmodial activity and selectivity indices against mammalian cell lines. The compound showed potential in orally treating malaria, as indicated by its effects on a Plasmodium berghei-infected mouse model (Mudududdla, Mohanakrishnan, Bharate, Vishwakarma, Sahal, & Bharate, 2018).
Anti-corrosion Applications
Douche et al. (2020) explored the anti-corrosion potential of 8-hydroxyquinoline derivatives for mild steel in an acidic medium. Their findings indicated that these compounds exhibit significant protection, showcasing their utility in corrosion inhibition applications (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, Louzi, Bougrin, Karrouchi, & Himmi, 2020).
Zukünftige Richtungen
The future research directions for “3-(Quinolin-2-yloxy)piperidin-2-one” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role these compounds play in the pharmaceutical industry . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
Eigenschaften
IUPAC Name |
3-quinolin-2-yloxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVBVCBBMWVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

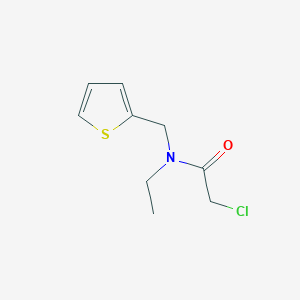
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
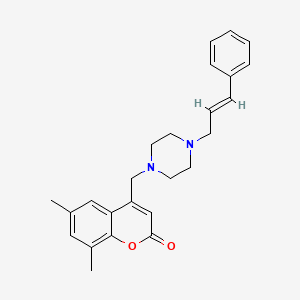
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)
![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)
![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)
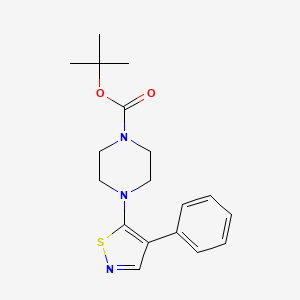
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)
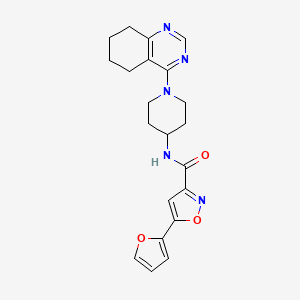

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)
![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)